4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one
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Overview
Description
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a chromen-2-one core. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential as a ligand for biological receptors, making it useful in studying receptor-ligand interactions.
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory effects
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are a structural component of this compound, are commonly found in a variety of pharmaceuticals and can interact with a wide range of targets, including receptors and enzymes .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . They can interact with their targets in various ways, leading to changes in the function of the target molecules .
Biochemical Pathways
Piperazine derivatives have been found to be involved in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances . This suggests that the compound could have good bioavailability, but further studies are needed to confirm this.
Result of Action
Some piperazine derivatives have exhibited good antibacterial activity , suggesting that this compound could potentially have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the Mannich reaction, where a chromen-2-one derivative is reacted with formaldehyde and a substituted piperazine. The reaction conditions often involve the use of solvents such as methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of reagents and solvents is also critical to ensure scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares a similar chromen-2-one core and piperazine ring but differs in the substituents attached to the piperazine and chromen-2-one moieties.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine ring and aromatic substituents, but with a different core structure.
Uniqueness
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is unique due to its specific combination of a chromen-2-one core and a 3-chlorophenyl-substituted piperazine ring.
Properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-15-5-6-19-16(12-21(25)26-20(19)11-15)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMSWGMTJSPMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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